molecular formula C23H17NO6 B14112351 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B14112351
M. Wt: 403.4 g/mol
InChI Key: RMVVNDSCURLJKC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic chromen-4-one derivative, a class of compounds also known as flavones, which are extensively investigated for their diverse biological activities. These compounds are of significant interest in medicinal chemistry and pharmacology research, particularly for their potential protective effects against cardiovascular diseases and cancers, which is attributed to their high antioxidant capacity . The core chromen-4-one structure contains an α, β-unsaturated carbonyl group, which is a critical pharmacophore known to react with the thiol group of glutathione (GSH) . This interaction can deplete intracellular GSH levels in certain cell types, leading to a selective increase in reactive oxygen species (ROS) and making this compound a valuable tool for studying oxidative stress pathways and exploring potential anticancer strategies . The specific structure of this derivative, featuring a 4-methoxyphenyl substituent at the 3-position and a 4-nitrophenylmethoxy group at the 7-position, is designed to modulate its electronic properties, solubility, and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis for the development of novel therapeutic agents, or as a standard in analytical studies. Its structure is consistent with derivatives synthesized for screening as urease inhibitors and for evaluating antibacterial activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C23H17NO6

Molecular Weight

403.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

RMVVNDSCURLJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Chalcone Formation

Reagents :

  • 2-Hydroxy-4-methoxyacetophenone (1.0 equiv)
  • 4-[(4-Nitrobenzyl)oxy]benzaldehyde (1.0 equiv)
  • KOH (aqueous, 30%)
  • Ethanol (solvent)

Procedure :
Dissolve the ketone and aldehyde in ethanol, cool to 0–5°C, and add KOH dropwise. Stir at room temperature for 3–5 hours, acidify with HCl, and isolate the chalcone via filtration.

Step 2: Oxidative Cyclization

Reagents :

  • Chalcone intermediate (1.0 equiv)
  • K₂CO₃ (2.0 equiv)
  • H₂O₂ (30% in methanol)

Procedure :
Suspend the chalcone in methanol, add K₂CO₃ and H₂O₂, and stir at 50°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via column chromatography.

Step 3: Deprotection and Alkylation

Reagents :

  • Protected chromen-4-one (1.0 equiv)
  • Acetic acid (for deprotection)
  • 4-Nitrobenzyl bromide (1.2 equiv)
  • K₂CO₃ (2.0 equiv)
  • Acetone (solvent)

Procedure :

  • Heat the protected compound in acetic acid at 80°C for 2 hours to remove the PMB group.
  • Dissolve the deprotected chromen-4-one in acetone, add K₂CO₃ and 4-nitrobenzyl bromide, and reflux for 8 hours.
  • Extract with dichloromethane, wash with brine, and purify via recrystallization.

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : Aromatic protons at δ 6.8–8.2 ppm, methoxy singlet at δ 3.8–3.9 ppm, and nitro group deshielding effects.
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹).
  • Melting Point : Expected range 180–190°C (decomposes due to nitro group).

Challenges and Mitigation Strategies

  • Nitro Group Sensitivity : Avoid strong reducing agents; use mild bases (e.g., K₂CO₃) to prevent decomposition.
  • Regioselectivity : Ensure proper directing effects during cyclization by optimizing reaction stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromone core can be reduced to a dihydrochromone using sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Reduction of Nitro Group: 3-(4-methoxyphenyl)-7-((4-aminobenzyl)oxy)-4H-chromen-4-one.

    Reduction of Chromone Core: 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-dihydrochromone.

    Substitution of Methoxy Group: Various substituted chromones depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzyl ether moiety can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and enzymes. The chromone core may also interact with various biological targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related chromen-4-one derivatives, highlighting key substituents and biological activities:

Compound Name C3 Substituent C7 Substituent Molecular Weight (g/mol) Reported Biological Activities Source
Target Compound 4-Methoxyphenyl 4-Nitrobenzyloxy 421.3* Not explicitly reported N/A
7-Hydroxy-3-(4-methoxyphenyl)chromen-4-one 4-Methoxyphenyl Hydroxy 268.26 Antioxidant, anti-inflammatory potential
7-Methoxy-2-(4-methoxyphenyl)chromen-4-one 2-Methoxyphenyl Methoxy 282.27 Anti-neuroinflammatory activity
2-(4-Methoxyphenyl)chromen-4-one 4-Methoxyphenyl H 252.26 Antibacterial (MIC: 25–50 µg/mL vs. Klebsiella)
3-Hydroxy-2-(4-methoxyphenyl)chromen-4-one 4-Methoxyphenyl Hydroxy 254.24 Venous disease candidate (virtual screening)
7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)chromen-4-one 2-Methoxyphenyl 4-Methoxybenzyloxy 406.4 No activity reported

*Calculated molecular weight based on formula C₂₃H₁₉NO₇.

Key Observations:

C3 Substitution: The 4-methoxyphenyl group at C3 is common in flavonoids with antioxidant and antimicrobial activities. For example, 2-(4-methoxyphenyl)chromen-4-one (MIC: 25–50 µg/mL against Klebsiella oxytoca) demonstrates that methoxy substitution enhances antibacterial efficacy compared to hydroxyl groups . Substitution at C3 with 2-methoxyphenyl (e.g., in ) reduces antibacterial activity, suggesting positional sensitivity .

C7 Substitution: The 4-nitrobenzyloxy group in the target compound is unique among analogs. Hydroxy or methoxy groups at C7 (e.g., ) correlate with anti-inflammatory and antioxidant activities but may reduce antibacterial potency due to hydrogen bonding limitations .

Structure-Activity Relationships (SAR)

  • Antibacterial Activity :
    • Methoxy groups at C4' (on the phenyl ring) enhance activity against Klebsiella, while hydroxyl groups at C7 decrease it. The target’s nitro group may act as a prodrug moiety, requiring enzymatic activation for efficacy .
  • Anti-inflammatory Potential: Methoxy groups at C3/C7 (e.g., ) are associated with reduced neuroinflammation, likely via modulation of NF-κB or COX-2 pathways .
  • Electron Effects :
    • The nitro group in the target compound increases electron deficiency, which could improve membrane permeability or stabilize charge-transfer complexes with biological targets .

Biological Activity

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, a synthetic compound belonging to the flavonoid class, particularly the chromone derivatives, has garnered attention for its potential biological activities. Its molecular formula is C18H16N2O5, and it exhibits a yellow crystalline form. The unique structure features methoxy and nitrophenyl substituents that may enhance its therapeutic efficacy, particularly in antioxidant and anticancer applications.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases. Antioxidants neutralize free radicals, potentially preventing cellular damage. Studies indicate that flavonoid derivatives like 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one can exhibit significant radical scavenging activity.

Anticancer Activity

Research has highlighted the anticancer properties of this compound. It may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For instance, its mechanism of action could involve the modulation of signaling pathways associated with apoptosis (programmed cell death) and cell cycle regulation.

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of various flavonoids, 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one demonstrated notable activity against several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated effective inhibition at micromolar concentrations.
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound might act as an enzyme inhibitor, affecting pathways crucial for tumor growth and survival.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Its effectiveness varies with different microbes, indicating a broad spectrum of activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one could be explored further as a therapeutic agent against infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and tumorigenesis.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, it is useful to compare it with similar flavonoids:

Compound Name Structure Biological Activity
5-Hydroxyflavone5-HydroxyflavoneStrong antioxidant properties
7-Hydroxyflavone7-HydroxyflavoneExhibits different anticancer activities

The presence of both methoxy and nitrophenyl groups in 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one differentiates it from these compounds, potentially enhancing its efficacy as a therapeutic agent.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1H NMR (400 MHz, DMSO-d6)δ 8.2 (d, J=8.8 Hz, 2H, Ar-NO2), δ 6.9 (s, 1H, H-5 chromenone)
13C NMRδ 177.8 (C=O), δ 161.2 (C-7 OCH2Ar)
HRMS (ESI+)[M+H]+ 406.1052 (calc. 406.1058)

Q. Table 2. Stability Profile Under Stress Conditions

ConditionDegradation (%)Major Degradant
pH 2.0, 40°C<5None detected
pH 10.0, 40°C287-hydroxy analog
UV light, 48h4Nitroso derivative

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